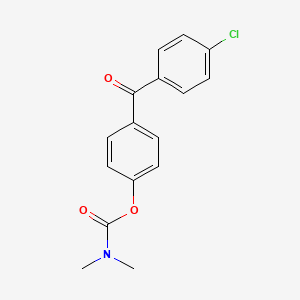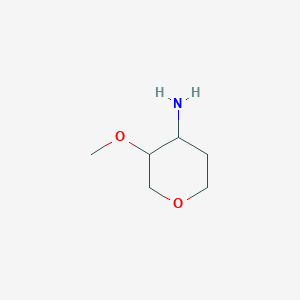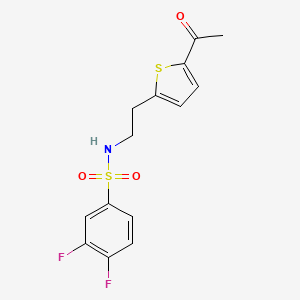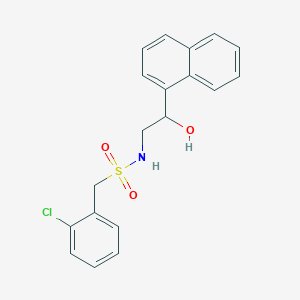
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione, also known as DMPT, is a synthetic organic compound with a molecular formula of C19H12N4O3. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Antiviral Activity
Research on derivatives of 1,3-diphenyl-1H-pyrazoles, closely related to the compound , demonstrates significant antiviral activity. Compounds synthesized through Claisen-Schmidt condensation showed strong antiviral properties against herpes simplex virus type-1. This highlights the potential of such compounds in antiviral drug development (Tantawy et al., 2012).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, structurally similar to the compound , have been identified as potent inhibitors of mycobacterial ATP synthase, crucial in the treatment of Mycobacterium tuberculosis. The effective analogues highlighted the compound's potential as a significant inhibitor of M.tb (Sutherland et al., 2022).
Antimicrobial and Anti-Inflammatory Potential
The synthesis of derivatives involving 1,3-diphenyl-1H-pyrazoles has shown promising results in terms of antibacterial, antifungal, and anti-inflammatory activities. This makes them potential candidates for developing new antimicrobial and anti-inflammatory drugs (El‐Emary et al., 2021).
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been utilized in synthesizing various heterocyclic compounds, such as spiro[indoline-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine]triones. These compounds have potential applications in pharmaceuticals and materials science (Shirvan et al., 2012).
Antifungal Activity
Derivatives of 1,3-diphenyl-1H-pyrazoles have been synthesized and evaluated for their antifungal activity. Some compounds exhibited good antifungal activity, suggesting their potential use in treating fungal infections (Vijaya Laxmi et al., 2012).
Material Science Applications
The synthesis of pyrazolo[1,5-a]pyrimidines, related to the compound , has attracted interest in material science due to their photophysical properties. This opens up possibilities for their use in developing new materials with specific optical properties (Moustafa et al., 2022).
properties
IUPAC Name |
5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-18-16(19(26)22-20(27)21-18)11-14-12-24(15-9-5-2-6-10-15)23-17(14)13-7-3-1-4-8-13/h1-12H,(H2,21,22,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGISSLYRYBUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-allyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2635805.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)

![(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2635812.png)
![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2635817.png)
![4-(N,N-dimethylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2635818.png)

![4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2635820.png)
![3-(4-fluorobenzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2635821.png)